Oxychelerythrine

Übersicht

Beschreibung

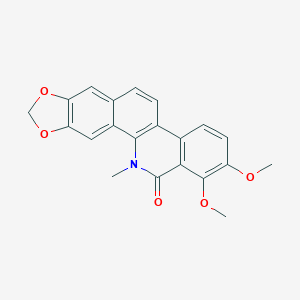

Oxychelerythrine is a benzo[c]phenanthridine alkaloid, commonly found in the celandine family of plants. This compound is known for its significant biological activities, including antibacterial, antiviral, and insecticidal properties . Its chemical structure is primarily composed of celandine and oxygen groups, making it a unique and valuable compound in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oxychelerythrine can be synthesized using a lithiated toluamide-benzonitrile cycloaddition reaction. The process involves the coupling of o-toluamide with benzonitrile to form 3-arylisoquinoline, which is then converted to an aldehyde. The final step involves an intramolecular ring cyclization to produce this compound . The reaction conditions typically include the use of n-butyl lithium, ethyl chloroformate, and sodium borohydride in dimethyl sulfoxide (DMSO), followed by oxidation with pyridinium dichromate (PDC) and hydrolysis with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound involves the extraction from plants of the celandine family, followed by solvent extraction and chromatographic purification to obtain the pure compound . This method ensures a high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Oxychelerythrine undergoes various chemical reactions, including:

Oxidation: Conversion of this compound to its oxidized form using oxidizing agents like pyridinium dichromate.

Reduction: Reduction of this compound to its reduced form using reducing agents like sodium borohydride.

Substitution: Substitution reactions involving the replacement of functional groups in the this compound molecule.

Common Reagents and Conditions:

Oxidizing Agents: Pyridinium dichromate (PDC)

Reducing Agents: Sodium borohydride (NaBH4)

Solvents: Dimethyl sulfoxide (DMSO), ethyl acetate, hydrochloric acid (HCl)

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its oxidized and reduced forms .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Oxychelerythrine exhibits a range of pharmacological properties that make it a candidate for therapeutic applications:

- Anticancer Activity : Research indicates that this compound possesses cytotoxic effects against several cancer cell lines, including P-388 and HT-29 cells. It has been shown to inhibit the growth of these cells through mechanisms involving apoptosis and modulation of signaling pathways such as PI3K/Akt and mTOR . Its potential as a selective cytotoxic agent against BRCA1-deficient cancer cells has also been highlighted, suggesting a role in synthetic lethality .

- Anti-inflammatory Properties : this compound has demonstrated the ability to inhibit 5-lipoxygenase activity, an enzyme involved in inflammatory responses. This suggests its potential use in developing new anti-inflammatory drugs.

- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neurons from oxidative stress and glutamate excitotoxicity, which are implicated in neurodegenerative diseases. However, further research is needed to confirm its efficacy and safety for such applications.

- Antimicrobial Activity : Limited research suggests that this compound exhibits antimicrobial properties against certain bacterial and fungal strains. Its potential use in developing natural pesticides or fungicides is under investigation .

Agricultural Applications

Given its antimicrobial properties, this compound may be utilized in agriculture:

- Natural Pesticides : The compound's ability to inhibit microbial growth could lead to the development of natural pesticides or fungicides, providing an eco-friendly alternative to synthetic chemicals.

Synthetic Chemistry

The synthesis of this compound has been achieved through various methods, showcasing its accessibility for research and industrial applications:

- Biomimetic Synthesis : Innovative synthetic pathways mimic natural biosynthetic processes to produce this compound efficiently. One notable method involves the use of lithiated toluamide and benzonitrile in cycloaddition reactions .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other benzo[c]phenanthridine alkaloids. Below is a comparative table highlighting its unique features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Polycyclic structure with nitrogen | Anticancer, anti-inflammatory |

| Chelerythrine | Similar polycyclic structure | Antimicrobial, anti-inflammatory |

| Berberine | Additional methoxy groups | Antimicrobial, antidiabetic |

| Sanguinarine | Additional methyl groups | Anticancer, antimicrobial |

This compound's specific arrangement of functional groups contributes to its pronounced biological activities compared to similar compounds, particularly its efficacy against cancer cell lines.

Case Studies

Several studies have documented the effects of this compound in various contexts:

- A study demonstrated that this compound could inhibit metastasis in breast cancer models by downregulating key signaling pathways related to tumor progression .

- Another investigation focused on the compound's ability to induce apoptosis selectively in cancer cells while sparing healthy tissues, emphasizing its potential as a targeted therapy .

Wirkmechanismus

The mechanism of action of oxychelerythrine involves its interaction with various molecular targets and pathways. It exhibits cytotoxicity against certain cell lines by inducing apoptosis through the generation of reactive oxygen species and inhibition of protein kinase C . Additionally, this compound disrupts bacterial cell membranes, leading to protein leakage and inhibition of protein biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Oxychelerythrine is unique among benzo[c]phenanthridine alkaloids due to its specific chemical structure and biological activities. Similar compounds include:

Chelerythrine: Known for its antibacterial and anti-tumor properties.

Oxynitidine: Another benzo[c]phenanthridine alkaloid with similar biological activities.

Oxysanguinarine: Exhibits similar chemical properties and biological activities.

This compound stands out due to its higher potency and broader spectrum of biological activities compared to these similar compounds .

Biologische Aktivität

Oxychelerythrine, a benzophenanthridine alkaloid, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including case studies and detailed research findings.

Chemical Structure and Properties

This compound is structurally related to other benzophenanthridine alkaloids, such as chelerythrine and sanguinarine. Its unique chemical structure contributes to its varied biological effects. The compound is characterized by its ability to interact with multiple cellular pathways, influencing processes such as apoptosis, cell proliferation, and inflammation.

Antitumor Activity

Numerous studies have documented the antitumor properties of this compound. It exhibits significant cytotoxic effects across various cancer cell lines, including:

- Breast Cancer : this compound has shown efficacy against MDA-MB-231 and MCF-7 cell lines, demonstrating IC50 values lower than 10 µM .

- Lung Cancer : In non-small cell lung cancer models, it inhibits cell growth and induces apoptosis via the downregulation of β-catenin .

- Glioblastoma : The compound affects the TGF-β signaling pathway, inhibiting proliferation and migration in U251 and T98G glioblastoma cells .

Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | < 10 |

| Breast Cancer | MCF-7 | < 10 |

| Non-Small Cell Lung | A549 | < 10 |

| Glioblastoma | U251 | < 10 |

| Gastric Cancer | AGS | < 10 |

The biological activity of this compound is mediated through several mechanisms:

- Apoptosis Induction : It triggers apoptosis in cancer cells by modulating mitochondrial pathways and downregulating anti-apoptotic proteins such as Bcl-2 .

- Cell Cycle Arrest : this compound influences cell cycle progression by affecting cyclin-dependent kinases (CDKs), leading to G1 phase arrest in various cancer types .

- Inhibition of Metastasis : It has been shown to inhibit matrix metalloproteinases (MMPs), thereby reducing the invasive potential of cancer cells .

Antimicrobial Activity

This compound also displays antimicrobial properties against various pathogens, including antibiotic-resistant strains of Staphylococcus aureus. Studies indicate that it can enhance the susceptibility of these bacteria to conventional antibiotics like oxacillin.

Table 2: Antimicrobial Effects of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies

- Breast Cancer Study : In a recent study involving MDA-MB-231 cells, this compound treatment resulted in a significant reduction in cell viability (IC50 = 8 µM). The study highlighted its potential as an adjunct therapy in breast cancer treatment .

- Antimicrobial Resistance : A study on MRSA demonstrated that this compound could reduce the MIC of oxacillin by up to 50%, suggesting a synergistic effect that could be leveraged in clinical settings for treating resistant infections .

Eigenschaften

IUPAC Name |

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-22-19-13(5-4-11-8-16-17(9-14(11)19)27-10-26-16)12-6-7-15(24-2)20(25-3)18(12)21(22)23/h4-9H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTXRYTWDARUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C(=C(C=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182584 | |

| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridin-13(12H)-one, 1,2-dimethoxy-12-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28342-33-8 | |

| Record name | Oxychelerythrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28342-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelerythrine, 12,13-dihydro-13-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028342338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridin-13(12H)-one, 1,2-dimethoxy-12-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.